molecular formula C20H30N4 B6084588 N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine

Cat. No. B6084588
M. Wt: 326.5 g/mol
InChI Key: ZNGSIQHIVXLVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine, also known as BHCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHCP is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been used as a ligand for the synthesis of chiral catalysts.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine is not fully understood. However, it is believed that N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine exerts its biological activity by binding to specific targets in cells, such as enzymes or receptors. This binding can lead to changes in cellular signaling pathways, which can ultimately result in physiological effects.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has also been shown to exhibit anticancer activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, there are also some limitations to using N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine in lab experiments. For example, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be toxic at high concentrations, which can limit its use in certain assays. Additionally, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of new materials, such as MOFs and COFs. Additionally, the development of new synthetic methods for N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine could lead to more efficient and cost-effective production. Finally, further studies are needed to elucidate the mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine and to identify its specific targets in cells.

Synthesis Methods

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be synthesized through a multi-step process. The first step is the synthesis of 2-(chloromethyl)benzimidazole, which is then reacted with cyclohexylmethylamine and piperidine to produce N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine. The yield of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be increased by optimizing the reaction conditions, such as temperature and solvent.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4/c1-2-7-16(8-3-1)14-24-12-6-9-17(15-24)21-13-20-22-18-10-4-5-11-19(18)23-20/h4-5,10-11,16-17,21H,1-3,6-9,12-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGSIQHIVXLVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.